Tuberculosis inhibitor 8

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tuberculosis inhibitor 8 is a promising compound in the fight against tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound has shown significant potential in inhibiting the growth of Mycobacterium tuberculosis, making it a valuable candidate for further research and development in the field of anti-tuberculosis drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tuberculosis inhibitor 8 involves several steps, including the cyclization of triazolyl-chalocones with hydroxylamine followed by deprotection of amino and thio functionalities . The reaction conditions typically involve the use of copper(I) iodide or copper(II) chloride under reflux conditions with a mixture of acetonitrile and water as the solvent at 80°C for one hour .

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Tuberculosis inhibitor 8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are crucial for modifying the compound’s structure to enhance its efficacy and reduce potential side effects.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include hydroxylamine, copper(I) iodide, copper(II) chloride, and acetonitrile . The reaction conditions often involve refluxing the mixture at elevated temperatures to facilitate the desired chemical transformations .

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are evaluated for their inhibitory activity against Mycobacterium tuberculosis . These derivatives are essential for understanding the structure-activity relationship and optimizing the compound’s therapeutic potential .

Scientific Research Applications

Tuberculosis inhibitor 8 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it serves as a valuable scaffold for developing new anti-tuberculosis agents. In biology, it is used to study the mechanisms of Mycobacterium tuberculosis inhibition and resistance . In medicine, this compound is being investigated for its potential as a therapeutic agent for treating tuberculosis, especially drug-resistant strains . In the industry, it can be used in the development of diagnostic tools and drug delivery systems .

Mechanism of Action

The mechanism of action of tuberculosis inhibitor 8 involves the inhibition of key enzymes and pathways essential for the survival and replication of Mycobacterium tuberculosis . Specifically, it targets the enoyl-acyl carrier protein reductase (InhA), an enzyme involved in the biosynthesis of mycolic acid, a major component of the Mycobacterium tuberculosis cell wall . By inhibiting InhA, this compound disrupts the cell wall synthesis, leading to the death of the bacterial cells .

Comparison with Similar Compounds

Tuberculosis inhibitor 8 is unique compared to other similar compounds due to its specific targeting of the InhA enzyme and its potent inhibitory activity against drug-resistant strains of Mycobacterium tuberculosis . Similar compounds include bedaquiline, pretomanid, and linezolid, which also target different pathways in Mycobacterium tuberculosis . this compound stands out due to its novel mechanism of action and potential for reduced toxicity .

Properties

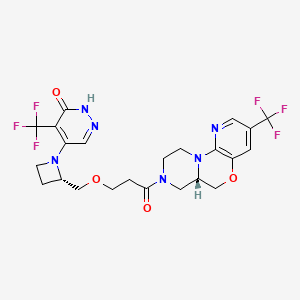

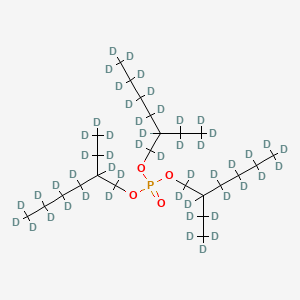

Molecular Formula |

C21H19FN4O |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

N-benzyl-2-(2-fluorophenyl)-3-methoxy-N-methylimidazo[1,2-b]pyridazin-6-amine |

InChI |

InChI=1S/C21H19FN4O/c1-25(14-15-8-4-3-5-9-15)19-13-12-18-23-20(21(27-2)26(18)24-19)16-10-6-7-11-17(16)22/h3-13H,14H2,1-2H3 |

InChI Key |

QAMWJWRMJYBJMS-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=NN3C(=NC(=C3OC)C4=CC=CC=C4F)C=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7,13-trihydroxy-14-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B15136848.png)

![4-[2-(1,2,3,6-tetrahydropyridin-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide](/img/structure/B15136849.png)

![2-[4-[[4-[4-[4-Amino-6-(4-morpholin-4-ylanilino)-1,3,5-triazin-2-yl]piperazin-1-yl]-6-(4-phenoxyanilino)-1,3,5-triazin-2-yl]amino]butyl]guanidine](/img/structure/B15136851.png)